

Introduction: Beyond Bisphenol A - A Profile of 2,2'-Bisphenol F

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2,2'-Methylenediphenol

Cat. No.: B144329

[Get Quote](#)

Bisphenol F (BPF) has emerged as a significant industrial chemical, primarily as a replacement for Bisphenol A (BPA) in the manufacturing of epoxy resins and polycarbonates.^[1] Structurally, BPF belongs to the bisphenol family, characterized by two hydroxyphenyl functionalities linked by a methylene bridge.^[1] Unlike BPA, which has a single, well-defined structure, commercial BPF is typically a mixture of three positional isomers: 4,4'-dihydroxydiphenylmethane (4,4'-BPF), 2,4'-dihydroxydiphenylmethane (2,4'-BPF), and 2,2'-dihydroxydiphenylmethane (2,2'-BPF).^[2]

This guide focuses specifically on the 2,2'-isomer of Bisphenol F (2,2'-BPF), providing a comprehensive overview of its physical and chemical properties for researchers, scientists, and professionals in drug development. Understanding these core characteristics is crucial for its synthesis, purification, analysis, and for predicting its behavior in various chemical and biological systems. The activity and properties of BPF-containing polymers, such as epoxy resins, are significantly influenced by the composition ratio of these three isomers.^[3] The 2,2'-isomer is noted for its high reactivity, which can accelerate curing speeds in resin applications.^[3]

Molecular Structure and Isomerism

The defining feature of Bisphenol F is the methylene bridge connecting two phenol rings. The position of this linkage on each ring dictates the specific isomer. The 2,2'-isomer, CAS number 2467-02-9, features the methylene bridge connecting the carbons at the ortho position relative to the hydroxyl group on both phenolic rings.^[4]

4,4'-Bisphenol F

4-[(4-hydroxyphenyl)methyl]phenol

2,4'-Bisphenol F

2-[(4-hydroxyphenyl)methyl]phenol

2,2'-Bisphenol F

2-[(2-hydroxyphenyl)methyl]phenol

[Click to download full resolution via product page](#)

Caption: Chemical structures of the three positional isomers of Bisphenol F.

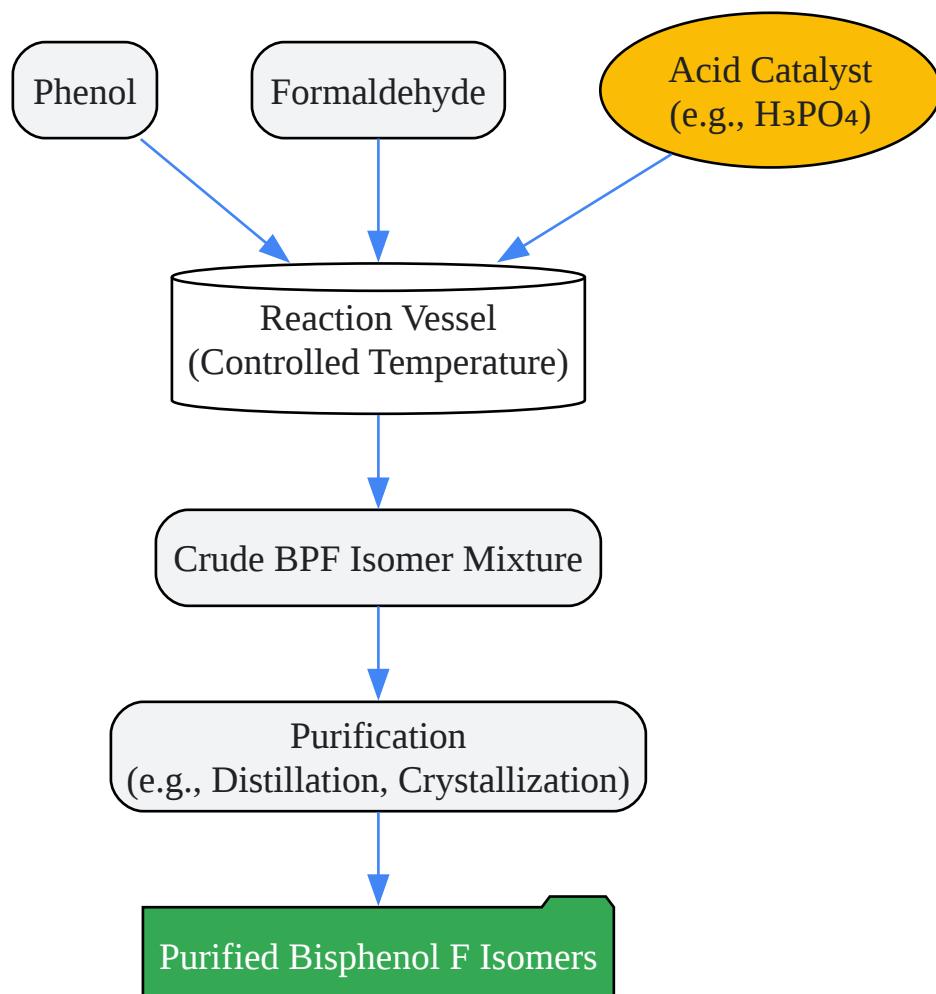
Core Physical and Chemical Properties

The physicochemical properties of 2,2'-Bisphenol F are fundamental to its application and analysis. The following table summarizes key quantitative data. It is important to note that some

reported values are for the more common 4,4'-isomer or for an unspecified isomer mixture, which are included for context where specific 2,2'-isomer data is unavailable.

Property	Value	Source(s)
CAS Number	2467-02-9	[4]
Molecular Formula	C ₁₃ H ₁₂ O ₂	[1][4]
Molecular Weight	200.23 g/mol	[1][4]
Appearance	Colorless or white solid	[1]
Melting Point	162.5 °C (for 4,4'-isomer)	[1][5]
Boiling Point	237–243 °C @ 12-13 Torr (for 4,4'-isomer)	[1]
Density	1.13 - 1.28 g/cm ³ (isomer mixture)	[6][7][8]
Solubility	Limited in water; High in organic solvents	[6][9]
Acidity (pKa)	pKa ₁ ≈ 9.8, pKa ₂ ≈ 10.5 (for BPF mixture)	[10]
LogP	2.91 @ 20°C (isomer mixture)	[7]

Solubility Profile: A Tale of Polarity and Hydrophobicity


The solubility of 2,2'-BPF is dictated by its molecular structure, which contains both polar and non-polar regions. The two hydroxyl (-OH) groups are polar and capable of hydrogen bonding, which allows for some solubility in polar solvents.[9] However, the bulk of the molecule, consisting of two phenyl rings and a methylene group, is hydrophobic.[9] This dual nature results in limited solubility in water but high solubility in various organic solvents such as ethers and benzene.[6] This property is critical for selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and analytical sample preparation.

Acidity and Reactivity

With two phenolic hydroxyl groups, 2,2'-BPF is a weak acid. The reported pKa values of approximately 9.8 and 10.5 indicate that it will be predominantly in its neutral, protonated form at physiological pH.[10] At higher pH, the hydroxyl groups can be deprotonated to form phenoxide ions, which are strong nucleophiles. This reactivity is the basis for its use in polymerization reactions, such as the synthesis of epoxy resins where the phenoxides react with epichlorohydrin.

Synthesis of Bisphenol F

The industrial synthesis of Bisphenol F involves the acid-catalyzed condensation reaction of phenol with formaldehyde.[2] Phosphoric acid is a commonly used catalyst.[2] The reaction conditions, including temperature, catalyst concentration, and the molar ratio of reactants, can be adjusted to control the yield and the distribution of the 2,2'-, 2,4'-, and 4,4'- isomers.[3][11]

[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of Bisphenol F.

Exemplary Synthesis Protocol

The following is a generalized two-step laboratory-scale synthesis adapted from patent literature, designed to favor specific isomer ratios.[\[3\]](#)

Objective: To synthesize a mixture of Bisphenol F isomers.

Materials:

- Phenol (molten)
- Formaldehyde solution (e.g., 37 wt. %)
- Phosphoric acid (e.g., 65 wt. %)
- Nitrogen gas supply
- Three-necked flask equipped with a stirrer, dropping funnel, and thermometer

Procedure:

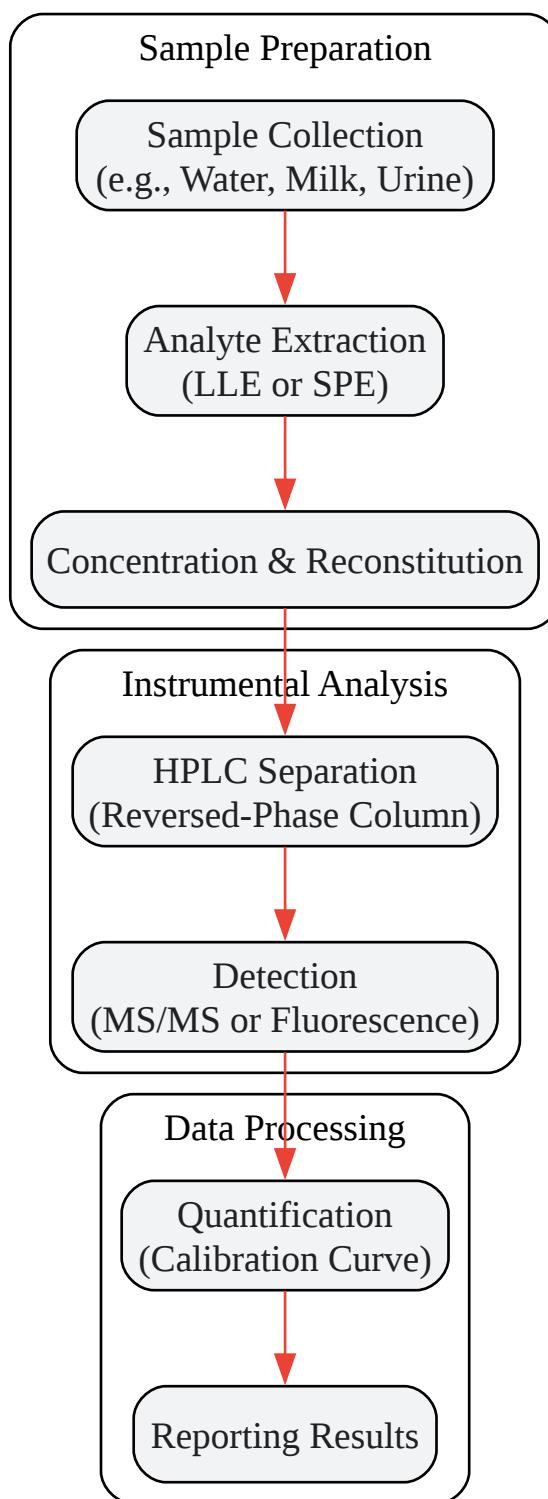
- Step 1 - Initial Condensation:
 - Charge the three-necked flask with molten phenol under a nitrogen atmosphere.
 - Begin stirring and add phosphoric acid to adjust the pH to approximately 2-3.
 - Heat the mixture to $70^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
 - Slowly add the formaldehyde solution via the dropping funnel over a period of 1.0-1.5 hours, maintaining the reaction temperature.
 - After the addition is complete, maintain the temperature for an additional 1.5-2.0 hours to ensure the reaction proceeds.[\[3\]](#)
- Step 2 - Further Reaction:

- Cool the reaction mixture to $60^{\circ}\text{C} \pm 2^{\circ}\text{C}$.
- Add an additional portion of phosphoric acid and formaldehyde to the reaction mixture.
- Maintain the temperature for another 2.0-2.5 hours.[\[3\]](#)
- Work-up and Purification:
 - Terminate the reaction. The resulting product is a crude mixture of BPF isomers, unreacted phenol, and byproducts.
 - Purification can be achieved through techniques such as vacuum distillation to remove unreacted phenol, followed by recrystallization from a suitable solvent (e.g., toluene) to isolate the BPF product.[\[11\]](#)

Causality: The two-step process with controlled temperature and reagent addition allows for better management of the exothermic reaction and influences the final isomer distribution. The acidic environment protonates the formaldehyde, making it a better electrophile for the electrophilic aromatic substitution reaction with phenol.

Spectroscopic and Analytical Characterization

Accurate identification and quantification of 2,2'-BPF require modern analytical techniques. Mass spectrometry and chromatography are the cornerstones of its analysis.


Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in negative ion mode is highly effective for BPF analysis. The $[\text{M}-\text{H}]^-$ ion is typically the precursor ion.[\[12\]](#) High-resolution mass spectrometry (HRMS), such as with an Orbitrap mass analyzer, allows for the determination of elemental compositions of fragment ions, aiding in structural elucidation.[\[12\]](#)[\[13\]](#) A characteristic fragmentation pathway for bisphenols involves the formation of a phenoxide product ion ($\text{C}_6\text{H}_5\text{O}^-$) at m/z 93.[\[12\]](#)[\[13\]](#) For GC-MS analysis, derivatization (e.g., silylation) is often employed, with the silylated BPF derivative showing a molecular ion peak at m/z 344.[\[14\]](#)

Chromatographic Separation

Due to the presence of multiple isomers in typical BPF samples, chromatographic separation is essential.

- High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the most common method. HPLC coupled with fluorescence detection (HPLC-FD) provides high sensitivity and selectivity for BPF, as the phenolic rings confer native fluorescence.[15][16]
- Gas Chromatography (GC): GC coupled with mass spectrometry (GC-MS) is also widely used, though it typically requires a derivatization step to increase the volatility of the BPF isomers.[17]
- LC-MS/MS: The coupling of liquid chromatography with tandem mass spectrometry is the gold standard for the selective and sensitive quantification of BPF in complex matrices like biological fluids and environmental samples.[17][18]

[Click to download full resolution via product page](#)

Caption: Typical analytical workflow for the determination of Bisphenol F.

Chemical Stability and Degradation

2,2'-Bisphenol F is a stable solid under normal conditions. However, it is subject to degradation in the environment through both biological and chemical processes.

- Biodegradation: Microbial degradation is a significant pathway for the removal of BPF from the environment.^[1] Various bacterial strains isolated from river water and soil have demonstrated the ability to use BPF as a carbon source.^[19] Studies have shown that BPF can be more biodegradable than BPA in seawater.^[20]
- Photodegradation: BPF can be degraded by photocatalytic processes, for example, using titanium dioxide (TiO_2) under UV irradiation.^[21] Advanced oxidation processes (AOPs) using agents like peroxyomonosulfate have also been shown to rapidly degrade BPF in water.^[22] ^[23]

Toxicology and Biological Significance

As a prominent substitute for BPA, the toxicological profile of BPF is of high interest. It is classified as an endocrine disruptor and has been shown to exhibit hormonal activity.^{[15][24]} Research indicates that BPF can be absorbed through the skin at a significant rate and may act as a potent skin sensitizer.^{[25][26]} Studies have also explored its potential for reproductive and developmental toxicity, with some effects observed at high doses in animal models.^[27] The presence of BPF has been detected in various environmental and biological samples, underscoring the need for robust analytical methods to monitor human exposure.^{[1][18]}

Conclusion

2,2'-Bisphenol F is a chemically significant isomer with distinct reactivity that influences its industrial applications. Its physicochemical properties, including its solubility profile and acidic nature, govern its behavior in both synthetic and analytical contexts. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quantification, particularly in complex isomer mixtures and trace-level environmental or biological samples. As research into the environmental fate and toxicological impact of BPA alternatives continues, a comprehensive knowledge of the fundamental properties of 2,2'-Bisphenol F remains indispensable for the scientific community.

References

- Wikipedia. (n.d.). 2,2'-Biphenol.
- Solubility of Things. (n.d.). Bisphenol F.
- Wikipedia. (n.d.). Bisphenol F.
- Google Patents. (n.d.). CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content.
- Google Patents. (n.d.). CN1160704A - Synthesis technology of bisphenol F.
- Lee, S.-S., Ryu, H.-Y., Ahn, K.-S., Lee, S., Lee, J., Lee, J. W., Ko, S. M., & Son, W.-C. (2022). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure. *Journal of Toxicology and Environmental Health, Part A*, 85(4), 163–174.
- Zhang, Y., Wang, C., Ji, D., Zhang, Z., & Liu, H. (2019). Selective Synthesis of Bisphenol F from Phenol and PODE2 over an Acidic Resin–Carbon Composite Material. *Industrial & Engineering Chemistry Research*, 58(23), 9877–9886.
- ResearchGate. (n.d.). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure | Request PDF.
- PubMed. (2022). Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats.
- MassBank. (2020). 2,2'-Bisphenol F.
- PubMed. (2021). Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure.
- National Institutes of Health (NIH). (n.d.). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk.
- ResearchGate. (n.d.). Time course of BPF degradation by strain FM-2 after preincubation on....
- Solubility of Things. (n.d.). Bisphenol F.
- Rapid Communications in Mass Spectrometry. (n.d.). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry.
- ResearchGate. (n.d.). Physicochemical properties and structure of the studied bisphenols.
- MDPI. (n.d.). Biodegradation of Bisphenol A, Bisphenol F and Bisphenol S in Seawater.
- ResearchGate. (n.d.). Enhanced photocatalytic degradation of bisphenol F by β -cyclodextrin in aqueous TiO₂ dispersion | Request PDF.
- PubMed. (2016). Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review.
- ResearchGate. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
- LookChem. (n.d.). Bisphenol F.

- Publisso. (2023). Determination of bisphenol A, bisphenol F, and bisphenol S in urine by UPLC-ESI-MS.
- MDPI. (2024). Rapid Degradation of Bisphenol F Using Magnetically Separable Bimetallic Biochar Composite Activated by Peroxymonosulfate.
- PubMed Central. (2021). Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds.
- ResearchGate. (n.d.). Mass spectra of bisphenol A and surrogate (bisphenol F) in a spiked sample.
- National Institutes of Health (NIH). (2021). Differentiation of bisphenol F diglycidyl ether isomers and their derivatives by HPLC-MS and GC-MS—comment on the published data.
- ResearchGate. (n.d.). ^1H NMR spectra of (A) S-BPA and (B) S-6F-BPA.
- SpectraBase. (n.d.). 2,2'-Biphenol - Optional[^1H NMR] - Spectrum.
- PubChem. (n.d.). Bis(4-hydroxyphenyl)methane.
- Wikipedia. (n.d.). Bisphenol A.
- HMDB. (n.d.). ^1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032133).
- precisionFDA. (n.d.). 2,2'-BISPHENOL F.
- PubChem. (n.d.). Bis(2-hydroxyphenyl)methane.
- Chiron. (n.d.). Bisphenols.
- Mol-Instincts. (n.d.). 80-05-7 Bisphenol A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Bisphenol F - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. CN102070409A - Preparation method of bisphenol F with high ortho-position isomer content - Google Patents [patents.google.com]
- 4. 2,2'-Bisphenol F | CAS 2467-02-9 | LGC Standards [lgcstandards.com]
- 5. Bis(4-hydroxyphenyl)methane | C13H12O2 | CID 12111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. solubilityofthings.com [solubilityofthings.com]
- 7. 1333-16-0 CAS MSDS (Bisphenol F) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. researchgate.net [researchgate.net]
- 11. CN1160704A - Synthesis technology of bisphenol F - Google Patents [patents.google.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. Setting BPA Free: Bisphenol Fragmentation Pathways [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analytical methods for the determination of mixtures of bisphenols and derivatives in human and environmental exposure sources and biological fluids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. series.publisso.de [series.publisso.de]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Toxicological profile of bisphenol F via comprehensive and extensive toxicity evaluations following dermal exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Reproductive and developmental toxicity screening of bisphenol F by oral gavage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [Introduction: Beyond Bisphenol A - A Profile of 2,2'-Bisphenol F]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b144329#physical-and-chemical-properties-of-2-2-bisphenol-f>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com